Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-
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Overview
Description
Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, is a versatile organoboron compound widely used in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-chlorophenylmethylamino carbonyl group. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, typically involves the following steps:
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Formation of the Arylboronic Acid Intermediate: : The initial step involves the preparation of the arylboronic acid intermediate. This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .
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Introduction of the 2-Chlorophenylmethylamino Carbonyl Group: This can be accomplished through a nucleophilic substitution reaction where the arylboronic acid intermediate reacts with a suitable amine derivative, such as 2-chlorobenzylamine, under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, undergoes various types of chemical reactions, including:
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Oxidation: : The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate .
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Reduction: : Reduction reactions can convert the boronic acid group to a borane or borohydride using reducing agents like lithium aluminum hydride .
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Boronic Esters: Formed through oxidation reactions.
Boranes/Borohydrides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, has numerous applications in scientific research:
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Chemistry: : Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
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Biology: : Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition and protein interactions.
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Medicine: : Investigated for its potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron compounds selectively accumulate in tumor cells and are irradiated with neutrons to destroy the cancerous cells.
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Industry: : Utilized in the production of advanced materials, including polymers and electronic devices, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
2-Chlorophenylboronic Acid: Similar structure but lacks the amino carbonyl substitution.
Benzylboronic Acid: Contains a benzyl group instead of the 2-chlorophenylmethylamino carbonyl group.
Uniqueness
Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-, is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the 2-chlorophenylmethylamino carbonyl group enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[3-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDMMYAOINICBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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